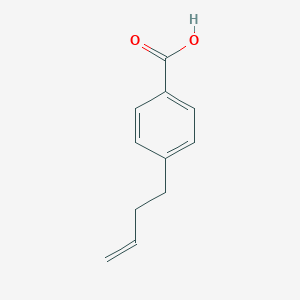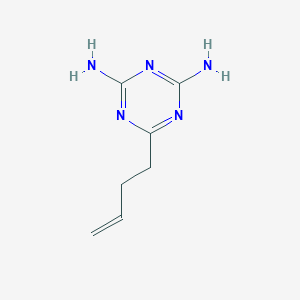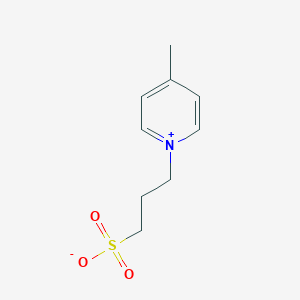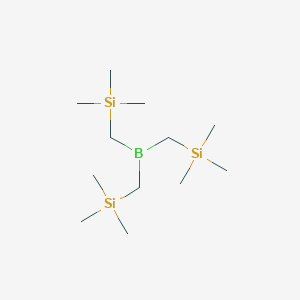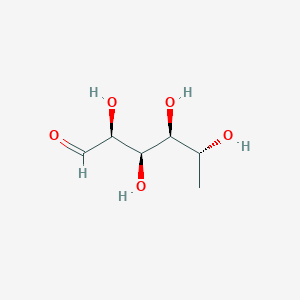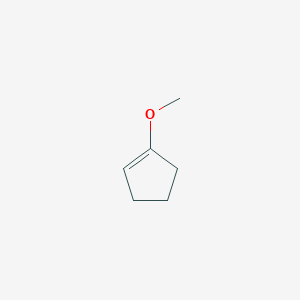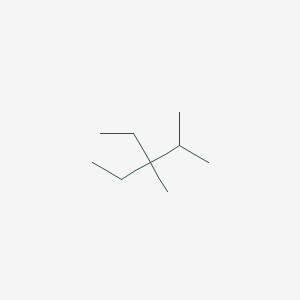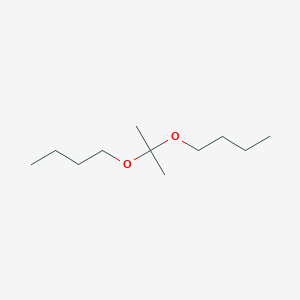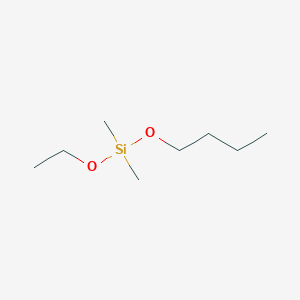
Butoxyethoxydimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxyethoxydimethylsilane is an organic silicon compound that is widely used in scientific research. It is a colorless, clear liquid that is soluble in water and has a low vapor pressure. This compound is used as a coupling agent in the synthesis of various organic compounds and is also used as a surface modifier in the production of coatings and adhesives.
Mechanism Of Action
Butoxyethoxydimethylsilane acts as a coupling agent by reacting with the functional groups of two different molecules, forming a covalent bond between them. This reaction is known as a condensation reaction. The covalent bond formed between the two molecules increases the stability of the compound and improves its properties.
Biochemical And Physiological Effects
Butoxyethoxydimethylsilane has no known biochemical or physiological effects. It is considered to be a non-toxic compound and is not known to cause any adverse health effects.
Advantages And Limitations For Lab Experiments
Butoxyethoxydimethylsilane is a versatile compound that can be used in a wide range of lab experiments. It is easy to handle and has a low toxicity. However, it is important to use this compound in a well-ventilated area as it has a low vapor pressure and can form explosive mixtures with air.
Future Directions
There are several future directions for the use of butoxyethoxydimethylsilane in scientific research. One area of interest is the development of functionalized silica nanoparticles for drug delivery and imaging. Another area of interest is the use of this compound as a surface modifier in the production of coatings and adhesives. Further research is needed to explore the full potential of this versatile compound in various scientific applications.
In conclusion, butoxyethoxydimethylsilane is a useful compound in scientific research due to its versatility and ease of use. It is used as a coupling agent in the synthesis of various organic compounds and as a surface modifier in the production of coatings and adhesives. Further research is needed to explore the full potential of this compound in various scientific applications.
Synthesis Methods
Butoxyethoxydimethylsilane is synthesized by the reaction of dimethyldichlorosilane with butoxyethanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is purified by distillation and is obtained as a clear liquid.
Scientific Research Applications
Butoxyethoxydimethylsilane is used in scientific research as a coupling agent in the synthesis of various organic compounds. It is also used as a surface modifier in the production of coatings and adhesives. This compound is used in the preparation of functionalized silica nanoparticles, which have applications in drug delivery and imaging.
properties
CAS RN |
18246-71-4 |
|---|---|
Product Name |
Butoxyethoxydimethylsilane |
Molecular Formula |
C8H20O2Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
butoxy-ethoxy-dimethylsilane |
InChI |
InChI=1S/C8H20O2Si/c1-5-7-8-10-11(3,4)9-6-2/h5-8H2,1-4H3 |
InChI Key |
LYXUVLCTCDPUQO-UHFFFAOYSA-N |
SMILES |
CCCCO[Si](C)(C)OCC |
Canonical SMILES |
CCCCO[Si](C)(C)OCC |
Other CAS RN |
18246-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



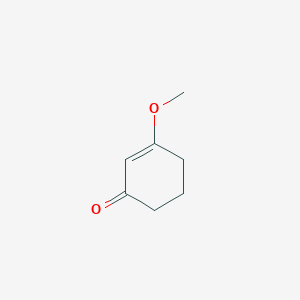
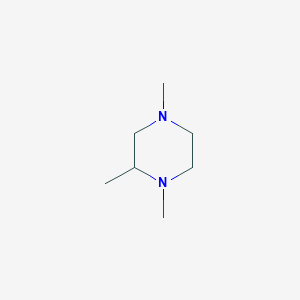
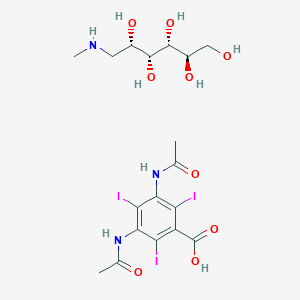
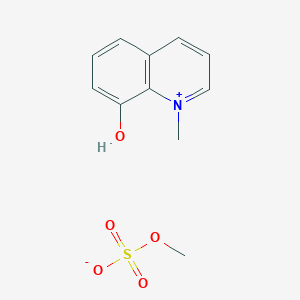
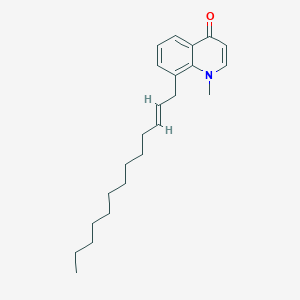
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
